molecular formula C5H6ClNO B13040453 4-Chloropyridine hydrate

4-Chloropyridine hydrate

Cat. No.: B13040453
M. Wt: 131.56 g/mol
InChI Key: VPSMLQACJQBKOM-UHFFFAOYSA-N
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Description

4-Chloropyridine hydrate is a chemical compound with the molecular formula C5H6ClNO. It is a derivative of pyridine, where a chlorine atom is substituted at the fourth position of the pyridine ring. This compound is commonly used as an intermediate in various chemical reactions and has applications in the pharmaceutical, agrochemical, and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloropyridine hydrate can be synthesized through several methods. One common method involves the reaction of pyridine with chlorine gas in the presence of a catalyst. This process typically requires controlled conditions, such as a specific temperature and pressure, to ensure the selective chlorination at the fourth position .

Another method involves the use of N-(4-pyridyl)pyridinium chloride hydrochloride and sulfur oxychloride in methylene dichloride. The reaction is carried out at 50°C for 10 hours, followed by cooling and extraction to obtain 4-chloropyridine .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes using pyridine as the starting material. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chloropyridine hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include various substituted pyridines, such as 4-aminopyridine and 4-alkoxypyridine.

    Oxidation: The major product is 4-chloropyridine N-oxide.

    Reduction: The primary product is 4-aminopyridine.

Scientific Research Applications

4-Chloropyridine hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is employed in the development of bioactive molecules and enzyme inhibitors.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: This compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-chloropyridine hydrate involves its ability to participate in various chemical reactions due to the presence of the chlorine atom and the pyridine ring. The chlorine atom can be easily substituted by nucleophiles, making it a versatile intermediate in organic synthesis. The pyridine ring can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

4-Chloropyridine hydrate can be compared with other halogenated pyridines, such as 2-chloropyridine and 3-chloropyridine:

    2-Chloropyridine: This compound has the chlorine atom at the second position of the pyridine ring. It is used in the synthesis of fungicides and insecticides.

    3-Chloropyridine: The chlorine atom is located at the third position.

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to its isomers .

Properties

Molecular Formula

C5H6ClNO

Molecular Weight

131.56 g/mol

IUPAC Name

4-chloropyridine;hydrate

InChI

InChI=1S/C5H4ClN.H2O/c6-5-1-3-7-4-2-5;/h1-4H;1H2

InChI Key

VPSMLQACJQBKOM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1Cl.O

Origin of Product

United States

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